Isopropyl chloroformate

説明

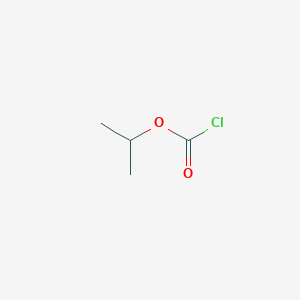

Structure

2D Structure

3D Structure

特性

IUPAC Name |

propan-2-yl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO2/c1-3(2)7-4(5)6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRIRQXJSNCSPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO2, Array | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0287 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026786 | |

| Record name | Isopropyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isopropyl chloroformate appears as a clear colorless volatile liquid with a pungent irritating odor. About the same density as water and insoluble in water. Floats on water Very irritating to skin and eyes and very toxic by inhalation, ingestion and skin absorption. Used to make other chemicals., Clear liquid with an irritating odor; [CAMEO] Reacts with water evolving hydrogen chloride; [ICSC], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5720 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0287 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

220 °F at 761 mmHg (EPA, 1998), 104.6 °C @ 761 MM HG, 104.6 °C | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0287 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

60.1 °F (EPA, 1998), 15.6 °C, 20 °C c.c. | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0287 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

VERY SOL IN ETHER, Solubility in water: slow reaction | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0287 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.08 (EPA, 1998) - Denser than water; will sink, 1.078 (20 °C/4 °C), Relative density (water = 1): 1.08 | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0287 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.2 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.2 (AIR= 1), Relative vapor density (air = 1): 4.2 | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0287 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

100 mm Hg @ 47 °C, Vapor pressure, kPa at 20 °C: 3 | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0287 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQ | |

CAS No. |

108-23-6 | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropyl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl chloroformate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/isopropyl-chloroformate-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Carbonochloridic acid, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LG1G18VXR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0287 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Reaction Pathways of Isopropyl Chloroformate

Synthesis of Isopropyl Chloroformate

The production of this compound is dominated by phosgene-based methods due to their efficiency. However, the extreme toxicity of phosgene (B1210022) has prompted research into safer, alternative synthetic strategies. ontosight.aikobe-u.ac.jp

Phosgene-Based Synthetic Routes

The reaction of isopropanol (B130326) with phosgene remains a cornerstone of industrial this compound synthesis. ontosight.ai This can be achieved through direct reaction or by generating phosgene within the reaction mixture to minimize handling of the toxic gas. kobe-u.ac.jpchemistryviews.org

The most conventional method for synthesizing this compound involves the direct reaction of isopropanol with phosgene. ontosight.ainih.gov This process is typically conducted at low temperatures to control the exothermic reaction and minimize the formation of byproducts. nih.gov A molar excess of phosgene is often used to ensure complete conversion of the alcohol. nih.gov The reaction can be performed continuously by establishing countercurrently flowing streams of phosgene and liquid isopropanol. google.com

One patented method describes the atomization of isopropanol with gaseous phosgene. This technique creates a large surface area for the reaction to occur rapidly and isothermally in a fog phase. For instance, atomizing 696.5 grams of isopropanol per hour with 1,100 grams of phosgene per hour at 60°C resulted in a 90% yield based on the alcohol and 96% based on phosgene. google.com

A typical laboratory-scale synthesis involves dissolving solid phosgene in a solvent like dichloromethane (B109758) at sub-zero temperatures (-3°C to -1°C). patsnap.com Anhydrous isopropanol, also mixed with dichloromethane, is then added slowly to the phosgene solution under vigorous stirring to control the reaction rate and prevent overheating. patsnap.com

Table 1: Reaction Parameters for Isopropanol and Phosgene Reaction

| Parameter | Value/Condition | Source |

|---|---|---|

| Reactants | Isopropanol, Phosgene | ontosight.ainih.gov |

| Solvent | Dichloromethane | patsnap.com |

| Temperature | -3°C to -1°C (initial); up to 60°C | google.compatsnap.com |

| Catalyst | Dimethylformamide (optional) | patsnap.com |

To mitigate the risks associated with handling and storing large quantities of phosgene, methods for its in situ generation have been developed. kobe-u.ac.jpchemistryviews.org One approach involves the use of phosgene oligomers like triphosgene (B27547) (bis(trichloromethyl)carbonate), a solid, or diphosgene (trichloromethyl chloroformate), a liquid. kobe-u.ac.jp These safer precursors release phosgene upon reaction with a catalyst, often an organic base, directly in the reaction vessel containing the alcohol. kobe-u.ac.jp

Another innovative in situ method is the photochemical oxidation of chloroform (B151607). chemistryviews.org In this process, a chloroform solution containing an alcohol is irradiated with UV light while oxygen is bubbled through it. kobe-u.ac.jp The UV radiation initiates a radical chain reaction, converting chloroform to phosgene, which then immediately reacts with the alcohol present to form the chloroformate. chemistryviews.orgnih.gov This "photo-on-demand" synthesis offers a safer alternative as it avoids the direct handling of phosgene gas. kobe-u.ac.jp

Phosgene-Free Synthetic Approaches

The inherent dangers of phosgene have driven the development of synthetic routes that avoid its use altogether.

A significant advancement in phosgene-free synthesis is the "photo-on-demand" method that utilizes chloroform as both a reactant and a solvent. kobe-u.ac.jporganic-chemistry.org This process involves the UV irradiation of a chloroform solution containing the alcohol under an oxygen atmosphere. organic-chemistry.org The photochemical oxidation of chloroform generates phosgene in situ, which then reacts with the alcohol to yield the corresponding chloroformate. kobe-u.ac.jpnih.gov This method offers a safer and more convenient laboratory and potential industrial alternative to traditional phosgene-based syntheses. organic-chemistry.org High yields of chloroformates, such as a 93% yield for 1-hexanol, have been reported using this technique. organic-chemistry.org The reaction is typically carried out using a low-pressure mercury lamp as the UV source. organic-chemistry.org

Table 2: Photo-on-Demand Synthesis of Chloroformates

| Parameter | Condition | Source |

|---|---|---|

| Reactants | Alcohol, Chloroform, Oxygen | organic-chemistry.org |

| Energy Source | UV light (low-pressure mercury lamp) | organic-chemistry.org |

| Key Advantage | In situ phosgene generation, avoiding direct handling | kobe-u.ac.jporganic-chemistry.org |

Catalytic Systems in this compound Synthesis

Catalysts can play a crucial role in the synthesis of chloroformates, influencing reaction rates and yields. In the traditional phosgene-based route, dimethylformamide (DMF) can be added to the cooled phosgene solution to act as a catalyst, accelerating the formation of the reactive intermediate. patsnap.com

In phosgene-free esterification reactions to produce related compounds like isopropyl chloroacetate, a variety of catalysts have been explored. These include sulfonic acids, inorganic metal salts of organic sulfonates, and heteropolyacids. ejmanager.comoszk.hu For example, lanthanum dodecyl sulfate (B86663) has been shown to be an effective catalyst for the esterification of chloroacetic acid and isopropanol, achieving a 98.3% conversion under optimized conditions. iaea.orgresearchgate.net While these specific examples relate to a similar ester, the principles of using catalysts to improve reaction efficiency are applicable to the broader field of chloroformate synthesis.

Purification and Characterization of Synthetic this compound

Following its synthesis, typically from the reaction of isopropanol with phosgene, this compound requires purification to remove unreacted starting materials and byproducts. nih.govpatsnap.com The primary method for purification is distillation , often under reduced pressure (vacuum distillation), to separate the volatile this compound from less volatile impurities. sciencemadness.org

The characterization of purified this compound is essential to confirm its identity and assess its purity. Standard analytical techniques employed for this purpose are outlined in the table below.

| Analytical Technique | Purpose | Typical Observations |

| Gas Chromatography (GC) | To determine the purity of the sample and identify volatile impurities. | A major peak corresponding to this compound, with minor peaks indicating the presence of any impurities. |

| Infrared (IR) Spectroscopy | To identify the characteristic functional groups present in the molecule. | A strong absorption band in the region of 1770-1780 cm⁻¹ is indicative of the chloroformate carbonyl (C=O) group. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the molecular structure and confirm the identity of the compound. | ¹H NMR will show a septet for the methine proton and a doublet for the methyl protons of the isopropyl group. ¹³C NMR will show distinct signals for the carbonyl carbon and the carbons of the isopropyl group. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern of the molecule. | The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (122.55 g/mol ) and characteristic fragment ions. nih.gov |

Table 1: Analytical Techniques for the Characterization of this compound. This interactive table provides a summary of the common methods used to verify the purity and structure of synthesized this compound.

Analysis of Byproducts and Impurities in Industrial and Laboratory Synthesis

Both industrial and laboratory-scale synthesis of this compound can lead to the formation of several byproducts and the presence of residual impurities. nih.gov The identification and quantification of these are crucial for process optimization and quality control.

Common impurities can include unreacted starting materials such as isopropanol and phosgene . nih.gov Byproducts are primarily formed through side reactions. The most notable byproduct is diisopropyl carbonate , which arises from the reaction of this compound with any excess isopropanol. Other potential byproducts include hydrogen chloride and carbon dioxide . nih.gov In some cases, isopropyl chloride can also be formed. nih.gov

| Impurity/Byproduct | Origin |

| Isopropanol | Unreacted starting material |

| Phosgene | Unreacted starting material |

| Diisopropyl carbonate | Reaction of this compound with isopropanol |

| Hydrogen Chloride | Byproduct of the main reaction |

| Carbon Dioxide | Decomposition byproduct |

| Isopropyl chloride | Side reaction product |

Table 2: Common Byproducts and Impurities in this compound Synthesis. This interactive table lists the potential contaminants that can be present in the final product.

Reaction Mechanisms of this compound in Organic Transformations

This compound is a versatile reagent that participates in a variety of organic reactions, most notably nucleophilic acyl substitution. The mechanism of these reactions is not singular and can be influenced by several factors, including the nature of the nucleophile and the solvent system employed.

Nucleophilic Acyl Substitution Pathways

The reactions of this compound with nucleophiles predominantly proceed through nucleophilic acyl substitution. However, detailed kinetic and mechanistic studies have revealed that this can occur via distinct pathways. researchgate.net

In the presence of more nucleophilic solvents, this compound tends to react via a bimolecular addition-elimination mechanism. nih.govnih.govdntb.gov.uamdpi.com This pathway involves the initial attack of the nucleophile on the electrophilic carbonyl carbon of the chloroformate. This leads to the formation of a tetrahedral intermediate. mdpi.commdpi.com The subsequent collapse of this intermediate, with the expulsion of the chloride leaving group, yields the final substitution product. mdpi.com This mechanism is favored in solvents that can effectively solvate the developing charges in the transition state. nih.govnih.govdntb.gov.uamdpi.com The rate of this reaction is dependent on the concentration of both the this compound and the nucleophile. mdpi.com

In contrast, in highly ionizing, less nucleophilic solvents, a unimolecular fragmentation-ionization mechanism becomes dominant. nih.govnih.govdntb.gov.uamdpi.com This pathway is characterized by the initial, rate-determining ionization of the this compound molecule. This ionization is often accompanied by the loss of carbon dioxide, leading to the formation of an isopropyl carbocation. mdpi.commdpi.comnih.govmdpi.com This carbocation then rapidly reacts with the nucleophile present in the reaction medium. mdpi.com The rate of this reaction is primarily dependent on the concentration of the this compound and the ionizing power of the solvent. nih.govnih.govdntb.gov.uamdpi.com

The choice of solvent plays a critical role in dictating which mechanistic pathway is favored for the reactions of this compound. nih.govnih.gov There is a clear divergence in the reaction mechanism based on the properties of the solvent. mdpi.comnih.gov

More Nucleophilic Solvents: In solvents with higher nucleophilicity, such as pure alcohols (e.g., ethanol (B145695), methanol) and aqueous solutions with high water content, the bimolecular addition-elimination pathway is preferred. mdpi.comnih.gov These solvents can act as effective nucleophiles, promoting the initial addition step. mdpi.com

Highly Ionizing Solvents: In solvents with high ionizing power and low nucleophilicity, such as fluoroalcohols (e.g., trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP)) and formic acid, the unimolecular fragmentation-ionization mechanism is the major route. mdpi.commdpi.comnih.gov These solvents are adept at stabilizing the formation of the carbocation intermediate through solvation. mdpi.com

This solvent-dependent mechanistic shift highlights the delicate balance of electronic and steric effects that govern the reactivity of this compound. The ability to control the reaction pathway by simply changing the solvent makes this compound a valuable and versatile tool in organic synthesis.

Gas-Phase Elimination Kinetics and Mechanismstandfonline.com

The thermal decomposition of this compound in the gas phase, which yields propylene, hydrogen chloride, and carbon dioxide, has been a subject of theoretical investigation to distinguish between two plausible, competing mechanisms. tandfonline.comusfq.edu.ecresearchgate.net These pathways are difficult to differentiate experimentally because both are proposed to proceed via a six-membered cyclic transition state. tandfonline.comusfq.edu.ectandfonline.com

Concerted Elimination Processestandfonline.com

One proposed mechanism is a one-step, concerted process. tandfonline.comresearchgate.net In this pathway, the cleavage of the Cβ-H and C-O bonds and the formation of the C=C double bond, HCl, and CO₂ occur simultaneously through a single six-membered cyclic transition state. usfq.edu.ec This process is a unimolecular elimination reaction that avoids the formation of any intermediate species. tandfonline.com

Stepwise Mechanisms Involving Chloroformic Acid Intermediatestandfonline.com

The alternative mechanism is a stepwise process that involves the initial formation of an unstable intermediate, chloroformic acid (ClCOOH). tandfonline.comresearchgate.nettandfonline.com This intermediate is formed through a six-membered transition state, similar to the concerted pathway. However, the chloroformic acid then rapidly decomposes in a subsequent step to produce the final products: hydrogen chloride and carbon dioxide. tandfonline.comusfq.edu.ec Theoretical calculations, utilizing methods such as CBS-QB3 and Density Functional Theory (DFT), have shown that this stepwise mechanism is energetically favored over the concerted one-step elimination for this compound. tandfonline.comusfq.edu.ecresearchgate.net

Table 1: Calculated Kinetic and Thermodynamic Parameters for the Gas-Phase Elimination of this compound at 528 K (255.0 °C) Data sourced from theoretical calculations at the CAM-B3LYP/6-311++G(d,p) level. researchgate.net

| Mechanism Type | Parameter | Value |

| Concerted (Mechanism A) | Eₐ (kJ/mol) | 188.9 |

| log A | 14.36 | |

| ΔH‡ (kJ/mol) | 184.5 | |

| ΔS‡ (J/K·mol) | 15.65 | |

| ΔG‡ (kJ/mol) | 176.2 | |

| Stepwise (Mechanism B) | Eₐ (kJ/mol) | 178.6 |

| log A | 13.92 | |

| ΔH‡ (kJ/mol) | 174.2 | |

| ΔS‡ (J/K·mol) | 6.36 | |

| ΔG‡ (kJ/mol) | 170.9 |

Solvolytic Reaction Kinetics and Mechanism Elucidationusfq.edu.ecresearchgate.nettandfonline.comdntb.gov.uamdpi.comresearchgate.netresearchgate.netmdpi.com

The solvolysis of this compound is characterized by a duality of reaction mechanisms, with the dominant pathway being highly dependent on the solvent's properties. nih.govsemanticscholar.org Early studies indicated a solvent-dependent mechanism, suggesting a bimolecular association-dissociation pathway is favored in pure alcohols, while an ionization pathway is preferred in water-rich and highly ionizing solvents like formic acid. mdpi.comnih.gov Deficiencies in acid production during these reactions suggest the concurrent formation of isopropyl chloride, ranging from 2-33%, with higher percentages observed in less nucleophilic solvents. nih.govnih.gov

Grunwald-Winstein Equation Applications in Solvolysis Studiesusfq.edu.ecresearchgate.nettandfonline.comdntb.gov.uamdpi.comresearchgate.netresearchgate.netmdpi.com

The extended Grunwald-Winstein equation is a critical tool for analyzing the solvolysis rates of this compound. The equation, log(k/k₀) = lNT + mYCl + c, correlates the specific rate of solvolysis (k) in a given solvent with the solvent's nucleophilicity (NT) and ionizing power (YCl). nih.govnih.govbeilstein-journals.org The sensitivity parameters, l (for nucleophilicity) and m (for ionizing power), provide significant insight into the transition state of the rate-determining step. mdpi.comnih.gov

Studies have shown that the solvolysis of this compound can be treated with two distinct correlations, reflecting the side-by-side operation of an association-dissociation (bimolecular) and an ionization (unimolecular) pathway. mdpi.comresearchgate.netnih.gov

In solvents with high ionizing power and low nucleophilicity, such as those containing fluoroalcohols (TFE and HFIP), the solvolysis of this compound shows a very low sensitivity to changes in solvent ionizing power (m). dntb.gov.uanih.gov This behavior is rationalized by a dominant solvolysis-decomposition mechanism, where ionization is accompanied by the loss of a CO₂ molecule. dntb.gov.uanih.gov This pathway is similar to that observed for 1-adamantyl and 2-adamantyl chloroformates. nih.govnih.gov For the ionization pathway at 25.0 °C, analysis of rates in the most highly ionizing solvents yields an m value of 0.60. mdpi.com

In the more ionizing solvents, the solvolysis of this compound exhibits negligible sensitivity to changes in solvent nucleophilicity (l values are close to zero). dntb.gov.uanih.govnih.gov Conversely, in more nucleophilic solvents, such as pure alcohols and various aqueous solutions, an association-dissociation mechanism is believed to be operative. dntb.gov.uanih.gov This bimolecular pathway shows a much higher sensitivity to solvent nucleophilicity. The dual-mechanism nature of the reaction is evident when comparing the behavior across a wide range of solvents. mdpi.comnih.gov For the ionization-dominant pathway at 25.0 °C, the l value is found to be 0.12. mdpi.com

Table 2: Specific Rates of Solvolysis (k) of this compound at 25.0 °C and Solvent Parameters Data extracted from Kevill, D. N., & D'Souza, M. J. (2009). mdpi.comnih.gov

| Solvent (% v/v) | k x 10⁵ (s⁻¹) | NT | YCl |

| 100% EtOH | 1.05 | 0.37 | -2.52 |

| 90% EtOH | 4.37 | 0.16 | -0.93 |

| 80% EtOH | 10.3 | 0.00 | 0.00 |

| 100% MeOH | 5.53 | 0.17 | -1.17 |

| 90% MeOH | 15.3 | 0.01 | -0.15 |

| 80% Acetone | 1.07 | -0.37 | -0.83 |

| 97% TFE | 42.6 | -2.79 | 2.83 |

| 100% H₂O | 126 | -0.41 | 3.49 |

| 100% HCOOH | 4,200 | -2.35 | 4.07 |

Evaluation of Grunwald-Winstein Parameters (l and m values)

The solvolysis of this compound has been quantitatively analyzed using the extended Grunwald-Winstein equation, which relates the rate of solvolysis (k) to the solvent nucleophilicity (NT) and solvent ionizing power (YCl) through the parameters l and m, respectively. Current time information in Bangalore, IN.rsc.org This analysis reveals that this compound does not follow a single mechanism across all solvent types; instead, it operates via dual, competing pathways. rsc.orgorganic-chemistry.org

In solvents that are more nucleophilic, such as pure alcohols and various aqueous alcohol mixtures, the reaction proceeds through an association-dissociation (bimolecular) mechanism. Current time information in Bangalore, IN.rsc.orgepa.gov Conversely, in solvents characterized by high ionizing power and low nucleophilicity, a dominant unimolecular pathway, described as a solvolysis-decomposition, is observed. Current time information in Bangalore, IN.rsc.org This pathway involves the fragmentation and loss of carbon dioxide. Current time information in Bangalore, IN.rsc.orgasianpubs.org

For the unimolecular ionization mechanism, which is most clearly observed in the most highly ionizing solvents, the sensitivity parameters have been determined. Current time information in Bangalore, IN. The analysis shows a negligible sensitivity to changes in solvent nucleophilicity (l) and a very low sensitivity to changes in solvent ionizing power (m). Current time information in Bangalore, IN.rsc.org This behavior is similar to that observed for the solvolysis of 1-adamantyl and 2-adamantyl chloroformates, which are known to react via an ionization-fragmentation route. Current time information in Bangalore, IN.asianpubs.org The low m value, in particular, is consistent with a concerted fragmentation-ionization process where the developing positive charge is significantly stabilized by the concurrent elimination of CO₂. Current time information in Bangalore, IN.asianpubs.org

Table 1: Grunwald-Winstein Parameters for this compound Solvolysis in Highly Ionizing Solvents

| Temperature (°C) | l value (Sensitivity to Nucleophilicity) | m value (Sensitivity to Ionizing Power) | Proposed Mechanism |

|---|---|---|---|

| 25.0 | 0.12 | 0.60 | Ionization-Decomposition |

| 40.0 | 0.21 | 0.58 | Ionization-Decomposition |

Data sourced from a study analyzing specific rates in seven highly ionizing solvents, including TFE-H₂O and HFIP-H₂O mixtures. Current time information in Bangalore, IN.

Kinetic Solvent Isotope Effects (KSIE) in Solvolysis

The kinetic solvent isotope effect (KSIE), determined by comparing reaction rates in a protonated solvent (like H₂O) versus its deuterated analogue (D₂O), serves as a powerful tool for distinguishing between solvolytic mechanisms. For this compound, the KSIE for hydrolysis (kH₂O/kD₂O) at 25.0 °C is 1.25. Current time information in Bangalore, IN.

This value is significantly lower than the KSIE values observed for other, less substituted chloroformate esters under similar conditions. Current time information in Bangalore, IN. For instance, methyl and ethyl chloroformates exhibit KSIE values of 1.89 and 1.82, respectively. Current time information in Bangalore, IN. A higher KSIE value, typically in the range of 1.8 to 2.5, is indicative of a bimolecular mechanism where a solvent molecule acts as a general base to assist in the removal of a proton in the rate-determining step. Current time information in Bangalore, IN.chem960.com The markedly lower KSIE for this compound provides strong evidence for a mechanistic shift away from the bimolecular pathway and towards a unimolecular ionization mechanism, which does not involve such general base catalysis in its rate-determining step. Current time information in Bangalore, IN.asianpubs.org

Table 2: Kinetic Solvent Isotope Effects (kH₂O/kD₂O) for Various Chloroformate Esters

| Compound | KSIE (kH₂O/kD₂O) | Temperature (°C) |

|---|---|---|

| This compound | 1.25 | 25.0 |

| Methyl chloroformate | 1.89 | 25.0 |

| Ethyl chloroformate | 1.82 | 25.0 |

| Phenyl chloroformate | 1.79 | 7.5 |

Data sourced from Queen Current time information in Bangalore, IN. and Kevill et al. asianpubs.org

Entropies of Activation in Solvolytic Processes

This finding further supports the proposed mechanistic change for this compound compared to its less substituted counterparts. The solvolysis of methyl and ethyl chloroformates proceeds with negative entropies of activation, which is consistent with an associative (bimolecular) mechanism that involves a more ordered transition state where the solvent molecule is incorporated. asianpubs.org The stark contrast between the positive ΔS‡ for this compound and the negative values for other primary chloroformates underscores the shift towards a unimolecular reaction pathway. asianpubs.orgorgsyn.org

Role of Fluoroalcohols in Solvolysis Studies

Fluoroalcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), play a pivotal role in mechanistic studies of solvolysis. Current time information in Bangalore, IN.epa.gov These solvents are characterized by their high ionizing power and very low nucleophilicity, a combination that favors and isolates ionization (Sₙ1-type) pathways by minimizing competing bimolecular (Sₙ2-type) nucleophilic attack. Current time information in Bangalore, IN.chem960.com

Reactivity with Specific Reagents

Reaction with Silver Nitrate (B79036) and Perchlorate in Acetonitrile (B52724)

The reaction of this compound with silver salts in acetonitrile has been the subject of kinetic and mechanistic studies. rsc.orgrsc.orgmdpi.com In contrast to the reactions of primary alkyl chloroformates with silver nitrate in acetonitrile, which are proposed to involve attack by the nitrate ion, the reaction with secondary chloroformates like this compound proceeds via a different mechanism. mdpi.com For this compound, it is believed that the reaction involves electrophilic assistance from the silver(I) ion, which facilitates the removal of the chloride ion from the carbonyl carbon. mdpi.com This interaction promotes the reaction, highlighting the role of the silver ion in activating the substrate towards substitution.

Reactions with Amines to Form Carbamates

This compound is a valuable reagent for the synthesis of isopropyl carbamates through its reaction with primary and secondary amines. This reaction is a standard method for installing the isopropoxycarbonyl (i-PrOC(O)-) protecting group or for creating carbamate (B1207046) linkages in more complex molecules. asianpubs.orgnih.gov The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group.

Due to the formation of hydrogen chloride (HCl) as a byproduct, the reaction is typically carried out in the presence of a base to neutralize the acid and drive the reaction to completion. nih.govacs.org Common bases used for this purpose include tertiary amines such as triethylamine, N-methylmorpholine, or pyridine (B92270). asianpubs.org The general transformation is widely used in organic synthesis, for example, in the preparation of potential pharmaceutical impurities for analytical purposes or in the synthesis of complex organic molecules. asianpubs.orgorgsyn.org

Reactions with Alcohols to Form Carbonate Esters

The reaction between this compound and alcohols provides a direct route to the synthesis of mixed and symmetrical carbonate esters. This transformation proceeds via a nucleophilic acyl substitution mechanism, where the alcohol oxygen attacks the carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. wikipedia.org

A general representation of this reaction is the formation of carbonate esters from an alcohol (R'-OH) and this compound.

General Reaction: RO(CO)Cl + R'OH → RO(CO)OR' + HCl wikipedia.org

For instance, allyl isopropyl carbonate can be synthesized by reacting isopropanol with allyl chloroformate in the presence of triethylamine. rsc.org Similarly, the reaction of alcohols with phosgene can yield carbonate esters, with chloroformate esters acting as intermediates. wikipedia.org This method is high-yielding but involves the use of toxic phosgene. wikipedia.org

The production of various (di)carbonate esters for use as perfumes and aroma agents has been achieved by reacting the corresponding alcohol or diol with a chloroformate in the presence of an acid scavenger. google.com This highlights the industrial relevance of this reaction.

Interactive Table: Examples of Carbonate Ester Synthesis

| Alcohol | Chloroformate | Base | Product | Reference |

| Isopropanol | Allyl Chloroformate | Triethylamine | Allyl Isopropyl Carbonate | rsc.org |

| Phenol | Phosgene | Pyridine | Diphenyl Carbonate | wikipedia.org |

| Various Alcohols/Diols | Corresponding Chloroformate | Acid Scavenger | Various (Di)carbonate Esters | google.com |

Reactions with Carboxylic Acids to Form Mixed Anhydrides

This compound is a superior reagent for the generation of mixed anhydrides from carboxylic acids, particularly N-protected amino acids used in peptide synthesis. researchgate.net These mixed anhydrides are more stable than those prepared using ethyl or isobutyl chloroformates. researchgate.net The reaction involves the activation of the carboxylic acid by this compound in the presence of a base, forming a highly reactive mixed anhydride (B1165640) intermediate.

This method is widely employed in peptide synthesis where the mixed anhydride, once formed, readily reacts with an amino component to form a peptide bond. researchgate.nethighfine.com The use of this compound has been shown to result in lower levels of racemization during peptide coupling compared to other chloroformates. researchgate.net

General Reaction: R-COOH + ClCOOCH(CH₃)₂ → R-COO-COOCH(CH₃)₂ + HCl

The stability and reactivity of these mixed anhydrides make them valuable intermediates. For example, mixed anhydrides of N-tert-butoxycarbonyl-, N-benzyloxycarbonyl-, and N-9-fluorenylmethoxycarbonylamino acids have been successfully prepared and purified. researchgate.net

Interactive Table: Stability and Reactivity of Mixed Anhydrides

| N-Protecting Group | Chloroformate | Stability of Mixed Anhydride | Racemization in Peptide Coupling | Reference |

| N-Boc, N-Cbz, N-Fmoc | This compound | More stable | Lower | researchgate.net |

| N-Cbz-glycylamino acids | Ethyl/Isobutyl Chloroformate | Less stable | Higher | researchgate.net |

Alkylation Reactions in the Presence of Organoaluminum Compounds

This compound, in the presence of organoaluminum compounds like ethylaluminum sesquichloride (Et₃Al₂Cl₃), can be used for the alkylation of alkenes. This method provides a pathway for the formal addition of a propane (B168953) unit across a double bond. nih.gov

Alkylation of Alkenes

The reaction of this compound with an alkene in the presence of ethylaluminum sesquichloride leads to the formation of an isopropyl cation. This cation then adds to the carbon-carbon double bond of the alkene, generating a new carbocation intermediate. Subsequent hydride transfer from the ethylaluminum species results in the saturated alkylation product. researchgate.netuni-oldenburg.deuni-oldenburg.de This method has been successfully applied to various alkenes, including unsaturated fatty acids like oleic acid, yielding mixtures of regioisomeric isopropyl-substituted products. nih.govresearchgate.netuni-oldenburg.de

For cyclic alkenes such as cyclohexene, the reaction can lead to oligomerization. However, the addition of a more effective hydride donor, like triethylsilane, can suppress this side reaction and favor the formation of the mono-alkylation product. uni-oldenburg.deuni-oldenburg.de

Hydro-Alkyl Additions

The hydro-alkylation of alkenes using this compound and ethylaluminum sesquichloride is a notable application. researchgate.netresearchgate.net In this process, the this compound decomposes in the presence of the Lewis acid to form an isopropyl cation and carbon dioxide. researchgate.net This cation adds to the alkene, and a subsequent 1,2-hydride shift can occur to form a more stable tertiary carbocation. Finally, a hydride ion is transferred from the ethylaluminum sesquichloride to the carbocation, yielding the hydro-alkyl addition product. researchgate.net

This reaction has been demonstrated with oleic acid, producing a mixture of 9- and 10-isopropyloctadecanoic acid in good yield. researchgate.net

Interactive Table: Alkylation of Alkenes with this compound

| Alkene | Organoaluminum Compound | Additive | Product | Yield | Reference |

| Oleic Acid | Et₃Al₂Cl₃ | None | 9- and 10-Isopropyloctadecanoic acid | 73% | researchgate.net |

| Cyclohexene | Et₃Al₂Cl₃ | None | Isopropylcyclohexane (and oligomers) | 40% | uni-oldenburg.de |

| Cyclohexene | Et₃Al₂Cl₃ | Triethylsilane | Isopropylcyclohexane | 82% | uni-oldenburg.de |

| 1-Alkenes | Et₃Al₂Cl₃ | Triethylsilane | 2,3-Dimethylalkanes | - | researchgate.net |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations on Reaction Mechanisms

Density Functional Theory (DFT) has been employed to investigate the mechanisms of reactions involving chloroformates. For instance, DFT calculations have been used to study the gas-phase elimination kinetics of alkyl chloroformates, including this compound. researchgate.net These studies help in understanding the transition states and energy barriers associated with these reactions.

DFT calculations have also been instrumental in elucidating the spectrum of solvolysis mechanisms, ranging from Sₙ1 to Sₙ2 and Sₙ2 to Sₙ3 pathways for various chloroformates and related compounds. mdpi.com For example, calculations on benzoyl chlorides, which are structurally related to chloroformates, have shown concerted Sₙ2 reactions with transition states that can be either "loose" (cationic) or "tight" (associative) depending on the substituents. mdpi.com While specific DFT studies focusing solely on the reaction mechanisms of this compound in the condensed phase are not extensively detailed in the provided context, the application of these computational methods to similar substrates provides a framework for understanding its reactivity. mdpi.comnih.gov For example, recent DFT calculations have supported the existence of an Sₙ2-Sₙ3 spectrum of mechanisms for the solvolysis of aromatic sulfonyl chlorides, which are analogous in some respects to chloroformates. mdpi.com

Furthermore, DFT has been used to explore borderline Sₙ1-Sₙ2 mechanisms, highlighting the role of explicit solvation in determining the preferred reaction pathway for substrates like isopropyl chloride. dntb.gov.ua These computational approaches are valuable for predicting reaction outcomes and designing new synthetic methodologies.

Transition State Analysis of Elimination Kinetics

The thermal decomposition of this compound in the gas phase is a key area of study, providing insight into its stability and reaction mechanisms. Theoretical calculations have been instrumental in elucidating the intricate details of its elimination kinetics. The process is understood to primarily yield propene, hydrogen chloride, and carbon dioxide. usfq.edu.ec

Two principal mechanisms have been proposed for this unimolecular gas-phase elimination. The first is a concerted process where the bonds break and form simultaneously. The second is a stepwise mechanism that proceeds through the formation of an unstable intermediate, chloroformic acid (ClCOOH), which then rapidly decomposes into HCl and CO2. usfq.edu.ec Both of these potential pathways are thought to proceed via a six-membered cyclic transition state, which makes experimental differentiation between them challenging. usfq.edu.ec

Computational studies, employing methods such as the CBS-QB3 level of theory and various Density Functional Theory (DFT) functionals (including CAM-B3LYP, M06, MPW1PW91, and PBE1PBE), have been conducted to determine the most likely reaction pathway. usfq.edu.ec These theoretical calculations have shown that the stepwise mechanism, involving the formation of the chloroformic acid intermediate, is energetically favored over the one-step concerted elimination for this compound. usfq.edu.ec The optimized geometry of the six-membered cyclic transition state has been calculated using methods like CAM-B3LYP/6-311++G(d,p), providing a detailed structural model of this fleeting state. researchgate.net

In solution, the reaction kinetics are significantly influenced by the solvent. Studies on the solvolysis of this compound have shown a solvent-dependent mechanism. In more nucleophilic solvents like pure alcohols, a bimolecular association-dissociation pathway is favored. nih.gov Conversely, in highly ionizing, water-rich solvents and formic acid, a unimolecular ionization pathway becomes the preferred route. nih.gov

Table 1: Computational Methods and Findings in Elimination Kinetics of this compound

| Computational Method | Key Findings | Reference |

|---|---|---|

| CBS-QB3, DFT (CAM-B3LYP, M06, etc.) | The stepwise elimination mechanism via a chloroformic acid intermediate is energetically favored over a concerted process in the gas phase. | usfq.edu.ec |

| CAM-B3LYP/6-311++G(d,p) | Provided optimized structures for the six-membered cyclic transition state involved in the gas-phase elimination. | researchgate.net |

| Grunwald-Winstein Analysis | Demonstrated that the solvolysis mechanism is solvent-dependent, shifting between bimolecular and unimolecular pathways. | nih.govresearchgate.net |

Molecular Dynamics Simulations of Solvation Effects

While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not prevalent in the literature, the methodology is a powerful tool for understanding solvation effects that govern its reactivity in different media. MD simulations model the interactions between a solute (this compound) and surrounding solvent molecules at an atomic level, providing insights into structural, dynamic, and thermodynamic properties of the solution. nih.gov

An MD simulation of this compound would involve placing a model of the molecule in a simulated box of solvent molecules (e.g., water, ethanol, or fluoroalcohols). By calculating the forces between all atoms and integrating Newton's equations of motion, the simulation tracks the trajectory of every particle over time. This allows for the analysis of how solvent molecules arrange themselves around the solute. Key analyses would include the calculation of radial distribution functions to understand the structure of the solvation shells and the study of hydrogen bonding between the chloroformate's ester group and protic solvent molecules. nih.govmdpi.com

Such simulations would be invaluable for elucidating the dual reaction channels observed in solvolysis studies. nih.govmdpi.com For instance, in nucleophilic solvents like ethanol, MD could model the specific interactions that favor a bimolecular addition-elimination pathway. In highly ionizing solvents, simulations could help visualize the solvent shell reorganization that stabilizes the developing carbocation in a unimolecular S_N1-type mechanism. mdpi.com Furthermore, by using advanced techniques like thermodynamic integration, the free energy of solvation could be calculated, providing a thermodynamic basis for its solubility and reactivity in various solvents. nih.gov

Table 2: Potential Insights from Molecular Dynamics Simulations of this compound Solvation

| Simulation Technique/Analysis | Potential Insight for this compound | General Reference |

|---|---|---|

| Radial Distribution Functions (RDFs) | Characterize the structure and density of solvent molecules in the first and subsequent solvation shells around the ester and chloroformyl groups. | nih.gov |

| Hydrogen Bond Analysis | Quantify the extent and lifetime of hydrogen bonds between the solute and protic solvents, which is crucial for understanding reaction mechanisms in alcohols and water. | mdpi.com |

| Free Energy Perturbation or Thermodynamic Integration | Calculate the solvation free energy to predict solubility and partition coefficients in different solvents. | nih.gov |

| Analysis of Solvent Dynamics | Investigate the exchange rates of solvent molecules between the first solvation shell and the bulk, providing information on the dynamics of the solvent environment. | mdpi.com |

Quantum Chemical Modeling of Reactivity and Selectivity

Quantum chemical modeling is a fundamental tool for understanding the intrinsic reactivity and selectivity of this compound. These computational methods, particularly Density Functional Theory (DFT), allow for the detailed exploration of potential energy surfaces for various reaction pathways, providing insights that are often inaccessible through experimental means alone. usfq.edu.ecacs.org

For the gas-phase elimination reaction, quantum chemical calculations have been used to compute the activation energies for both the concerted and stepwise mechanisms. usfq.edu.ec By locating the transition state structures and calculating their energies, these models have demonstrated that the pathway involving the formation of a chloroformic acid intermediate is more favorable. usfq.edu.ec This modeling provides a clear picture of the bond-breaking and bond-forming processes at the heart of the reaction.

In the context of solvolysis, quantum chemical modeling helps to rationalize the observed selectivity for different reaction channels (bimolecular addition-elimination vs. unimolecular ionization). nih.gov Calculations can be performed to model the reactants, intermediates, transition states, and products for each pathway. By comparing the computed energy barriers, researchers can predict which mechanism will dominate under specific conditions (e.g., in different solvents, which can be modeled implicitly using continuum solvation models or explicitly with a few solvent molecules). For example, modeling can show how the nucleophilic attack of a solvent molecule on the carbonyl carbon (bimolecular pathway) compares energetically to the heterolytic cleavage of the carbon-chlorine bond (unimolecular pathway). nih.govmdpi.com

The choice of DFT functional and basis set is critical for obtaining accurate results. Studies on related chloroformates have utilized functionals such as CAM-B3LYP and M06 with basis sets like 6-311++G(d,p) to achieve reasonable agreement with experimental data. usfq.edu.ecresearchgate.net These models are essential for building a comprehensive understanding of the factors that control the reactivity and selectivity of this compound.

Table 3: Application of Quantum Chemical Models to this compound Reactivity

| Theoretical Model/Method | Application to this compound | Reference |

|---|---|---|

| Density Functional Theory (DFT) | Calculating potential energy surfaces to determine the favorability of different reaction mechanisms (e.g., concerted vs. stepwise elimination). | usfq.edu.ec |

| Transition State Theory | Identifying and optimizing the geometry of transition states for reactions like gas-phase elimination and solvolysis to calculate activation energy barriers. | researchgate.netacs.org |

| Continuum Solvation Models (e.g., PCM) | Simulating the effect of different solvents on reaction pathways to explain the observed shift in mechanism from bimolecular to unimolecular. | nih.gov |

| Complete Basis Set (CBS) Methods | Providing high-accuracy single-point energy calculations for critical points on the potential energy surface to refine reaction energetics. | usfq.edu.ec |

Applications of Isopropyl Chloroformate in Advanced Synthesis

Pharmaceutical Synthesisontosight.aibenchchem.compaushak.com

Isopropyl chloroformate is a key building block in the pharmaceutical industry, utilized in the synthesis of various drugs and their intermediates. guidechem.com Its reactivity allows for the introduction of the isopropoxycarbonyl group into molecules, a common step in the production of complex pharmaceutical compounds. ontosight.ai

Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound serves as a crucial reagent in the synthesis of several active pharmaceutical ingredients (APIs). It is instrumental in forming carbamate (B1207046) and carbonate linkages within a molecule, which are structural features in many therapeutic agents. chemblink.comwikipedia.org The compound's ability to react with amines and alcohols makes it a versatile tool for medicinal chemists. chemblink.com

Preparation of Isocyanates as Pharmaceutical Intermediatespaushak.comchemblink.com

This compound is a precursor in the production of isocyanates, which are highly reactive intermediates in pharmaceutical manufacturing. paushak.com The reaction of this compound with an amine, often in the presence of a base, can lead to the formation of an isopropyl carbamate, which can then be converted to the corresponding isocyanate. chemblink.comgoogle.com These isocyanates are subsequently used to build more complex molecular architectures found in various drug classes. paushak.com

Table 1: Examples of Isocyanates in Pharmaceutical Synthesis

| Isocyanate | Application Area |

|---|---|

| Phenyl Isocyanate | Pharmaceutical, Agrochemical, Industrial |

| Trans-4-Methyl Cyclohexyl Isocyanate | Pharmaceutical |

| 2-Phenyl Ethyl Isocyanate | Pharmaceutical |

| Cyclohexyl Isocyanate | Pharmaceutical, Agrochemical |

This table highlights isocyanates used in pharmaceutical and other industries, which can be synthesized using chloroformate chemistry. paushak.com

Derivatization of Highly Polar Pharmaceuticals in Aqueous Phasebenchchem.comnih.gov

A notable application of this compound is in the derivatization of highly polar pharmaceuticals, particularly within an aqueous environment. nih.govmdpi.com This process is often employed in analytical chemistry to modify polar compounds, such as amino acids and certain drug molecules, to make them more volatile and suitable for analysis by techniques like gas chromatography. wikipedia.org The reaction with this compound introduces a less polar isopropoxycarbonyl group, facilitating easier separation and detection. nih.govmdpi.com

Synthesis of Antiviral Drugsbenchchem.com

This compound and its derivatives are integral to the synthesis of certain antiviral drugs. For instance, chloromethyl isopropyl carbonate, which can be prepared from this compound, is a key intermediate in the synthesis of Tenofovir Disoproxil Fumarate. google.comgoogle.com This drug is a nucleotide reverse transcriptase inhibitor used in the treatment of HIV and Hepatitis B infections. google.comderpharmachemica.com The synthesis involves the reaction of this compound with paraformaldehyde to produce chloromethyl isopropyl carbonate. google.com

Synthesis of Drugs for Neurological Disorders and Cancerontosight.aisigmaaldrich.com

The application of this compound extends to the synthesis of drugs targeting neurological disorders and cancer. ontosight.ai In the context of neurological disorders, it is used in the creation of molecules that may act on the central nervous system. core.ac.uk For cancer therapeutics, it serves as a reagent in the synthesis of compounds with potential anti-proliferative activity. researchgate.netnih.gov For example, it can be used in the generation of mixed anhydrides of N-alkoxycarbonylamino acids, which are precursors to peptides and other molecules with potential anticancer properties. researchgate.net

Agrochemical and Pesticide Synthesisontosight.aipaushak.comchemblink.com

This compound is widely used in the agrochemical industry for the production of pesticides and herbicides. ontosight.aichemblink.com It is a key intermediate for creating carbamate-based agrochemicals, which are known for their efficacy in crop protection. chemblink.com

The reaction of this compound with various amines or phenols leads to the formation of N-substituted or aryl carbamates, many of which exhibit insecticidal or herbicidal properties. chemblink.comgoogle.com For example, it is used in the production of Isopropyl N-(3-chlorophenyl)carbamate (CIPC), a widely used herbicide and plant growth regulator. google.comnih.gov The synthesis involves reacting this compound with meta-chloroaniline. google.com

Table 2: Agrochemicals Synthesized Using this compound

| Agrochemical Class | Example | Application |

|---|---|---|

| Carbamate Herbicides | Isopropyl N-(3-chlorophenyl)carbamate (CIPC) | Herbicide, Plant Growth Regulator |

| Carbamate Insecticides | Carbamates derived from this compound | Insecticide |

This table provides examples of agrochemicals where this compound is a key synthetic precursor. ontosight.aigoogle.comnih.gov

Production of Pesticide Intermediates

This compound is a key reagent in the synthesis of carbamate-based pesticides. ontosight.aichemblink.com Carbamates derived from this compound are effective as both insecticides and herbicides. ontosight.ai The reaction of this compound with appropriate amines or phenols leads to the formation of these pesticidal compounds. guidechem.comwikipedia.org This process is a crucial step in manufacturing a variety of crop protection products. github.com The use of this compound as a pesticide intermediate is a significant application in the agrochemical industry. patsnap.comchangfengchem.com

Synthesis of Herbicides (e.g., IPC)

A specific and notable application of this compound is in the production of the herbicide Isopropyl N-phenylcarbamate (IPC), also known as Propham. nih.gov IPC is synthesized through the reaction of this compound with aniline. chemicalbook.comgla.ac.uk This herbicide has been used for the selective control of weeds in various crops. chemicalbook.com The synthesis of IPC and related carbamate herbicides highlights the importance of this compound as a foundational building block in the agrochemical sector. nih.gov

Role as Protecting Groups in Organic Synthesis

In the intricate processes of multi-step organic synthesis, protecting groups are essential for temporarily masking reactive functional groups to achieve chemoselectivity in subsequent reactions. wikipedia.org Chloroformates, including this compound, are widely used to introduce protecting groups for amines. wikipedia.org

Carboxybenzyl (Cbz) Protecting Group Introduction

While benzyl (B1604629) chloroformate is the direct reagent for introducing the Carboxybenzyl (Cbz or Z) protecting group for amines, the chemistry is closely related to that of this compound. numberanalytics.comwikipedia.orgwenxuecity.com The Cbz group is a cornerstone in peptide synthesis and other organic transformations, preventing the amine's nucleophilic and basic properties from interfering with other reaction steps. wikipedia.org The fundamental reaction involves the treatment of an amine with the chloroformate in the presence of a base. wikipedia.orgcommonorganicchemistry.com

Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group Introduction

The Fluorenylmethyloxycarbonyl (Fmoc) group is another critical amine protecting group, particularly in solid-phase peptide synthesis. wikipedia.org It is introduced using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a chloroformate ester. wikipedia.orgacs.org The Fmoc group is valued for its stability under acidic conditions and its easy removal with a mild base, such as piperidine. wikipedia.orgacs.org This orthogonality to other protecting groups makes it highly valuable in complex synthetic strategies. umich.edu

Protective Agent for Amines

This compound itself serves as a reagent to protect amines by forming isopropyl carbamates. guidechem.comframochem.com This reaction proceeds by treating an amine with this compound, effectively masking the amine's reactivity. wikipedia.org The resulting carbamate is stable under various conditions but can be cleaved when the protection is no longer needed. This application is fundamental in the synthesis of complex molecules, including pharmaceuticals and other fine chemicals, where precise control over reactive sites is paramount. guidechem.comchemblink.com The use of this compound in this capacity has been shown to be more stable in some cases than anhydrides formed with other chloroformates like ethyl and isobutyl chloroformate. researchgate.net

Orthogonal Protecting Group Strategies

In the intricate field of multi-step organic synthesis, particularly in the assembly of complex molecules like peptides and oligosaccharides, protecting groups are indispensable tools. organic-chemistry.org They temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. organic-chemistry.org A key concept that governs the efficient use of multiple protecting groups within a single synthetic sequence is that of "orthogonal protection". organic-chemistry.orgmasterorganicchemistry.com An orthogonal set of protecting groups is a collection of groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group without affecting the others. google.comiris-biotech.de This strategy provides chemists with precise control over which part of the molecule reacts, which is crucial for building complex architectures. sigmaaldrich.com

The most common orthogonal strategies in peptide synthesis rely on protecting groups that are labile to different reagents or conditions, such as acid, base, or catalytic hydrogenation. masterorganicchemistry.com For example, the tert-butoxycarbonyl (Boc) group is cleaved by acid (e.g., trifluoroacetic acid), the fluorenylmethoxycarbonyl (Fmoc) group is removed by a base (e.g., piperidine), and the benzyloxycarbonyl (Cbz) group is cleaved by hydrogenolysis. masterorganicchemistry.comtotal-synthesis.comtotal-synthesis.com The use of these groups in combination allows for the sequential unmasking and reaction of different functional sites on a growing peptide chain. masterorganicchemistry.com